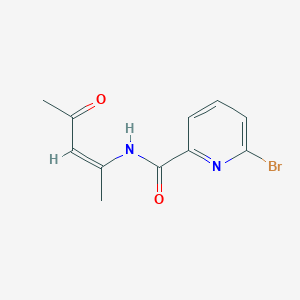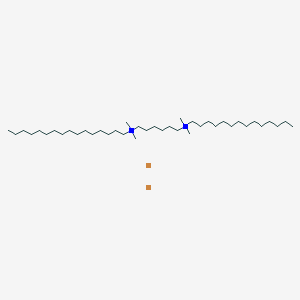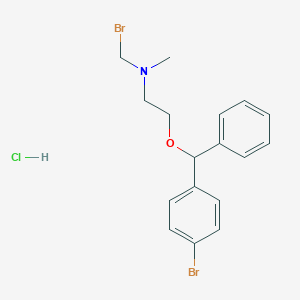
Brompromazine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brompromazine Hydrochloride is a chemical compound with the molecular formula C17H20BrClN2S and a molecular weight of 399.78 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its high purity and is often used in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brompromazine Hydrochloride involves several steps. One common method includes the reaction of 2-bromo-10H-phenothiazine with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, Brompromazine Hydrochloride is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product . The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Brompromazine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as sodium N-bromo-benzenesulfonamide in an acidic medium.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents under controlled conditions.
Major Products
The major products formed from these reactions include brompromazine S-oxide and other derivatives .
Scientific Research Applications
Brompromazine Hydrochloride is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Brompromazine Hydrochloride involves its interaction with specific molecular targets in the body . It acts as an antagonist on different postsynaptic receptors, including dopaminergic and serotonergic receptors . This interaction leads to various physiological effects, such as the modulation of neurotransmitter activity and the inhibition of certain cellular pathways .
Comparison with Similar Compounds
Brompromazine Hydrochloride is similar to other phenothiazine derivatives such as Chlorpromazine and Promethazine . it has unique properties that make it distinct:
Chlorpromazine: Used primarily as an antipsychotic and antiemetic agent.
Promethazine: Known for its antihistamine and sedative effects.
These compounds share a similar chemical structure but differ in their specific applications and mechanisms of action .
Conclusion
Brompromazine Hydrochloride is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties and interactions with molecular targets make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H20Br2ClNO |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(bromomethyl)-2-[(4-bromophenyl)-phenylmethoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19Br2NO.ClH/c1-20(13-18)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;/h2-10,17H,11-13H2,1H3;1H |
InChI Key |
XPSGGWSOMYAOOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)


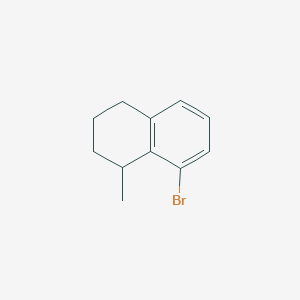
![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
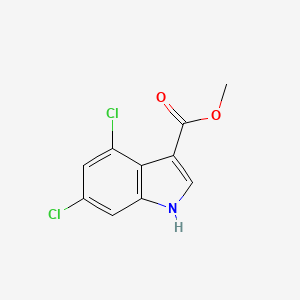
![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
